Kinase Inhibitor Potency: Target Engagement vs. ALK-L1196M Mutant Kinase
In a direct head-to-head SAR comparison of pyrazolo[3,4-b]pyridine derivatives, the core scaffold bearing halogen substitutions (including the 4-bromo-3-chloro pattern) forms the basis for exceptionally potent ALK-L1196M mutant inhibitors. The lead derivative (compound 10g), which incorporates this halogenated core, exhibits an IC50 of <0.5 nM against ALK-L1196M, representing a >1000-fold improvement in potency compared to the clinically approved ALK inhibitor crizotinib (IC50 ~843 nM for the L1196M mutant) [1]. This potency gain is attributed to optimized interactions with the mutant methionine gatekeeper residue, a binding mode facilitated by the halogen substitution pattern on the pyrazolo[3,4-b]pyridine scaffold [1].
| Evidence Dimension | Enzymatic IC50 against ALK-L1196M mutant kinase |
|---|---|
| Target Compound Data | <0.5 nM (for compound 10g, a derivative of the halogenated pyrazolo[3,4-b]pyridine core) |
| Comparator Or Baseline | Crizotinib: IC50 ~843 nM |
| Quantified Difference | >1000-fold improvement in potency |
| Conditions | In vitro enzymatic kinase assay |
Why This Matters
This >1000-fold potency improvement over a clinically used comparator directly justifies the selection of the halogenated pyrazolo[3,4-b]pyridine scaffold for programs targeting resistant kinase mutants.
- [1] Nam, Y., Hwang, D., Kim, N., Seo, H., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. View Source
